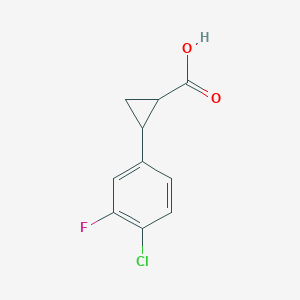

2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid

Description

2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a chlorinated and fluorinated aromatic ring. The cyclopropane ring introduces significant steric strain, which can influence both chemical reactivity and biological interactions. This compound is structurally analogous to intermediates used in pharmaceuticals, agrochemicals, and materials science due to its unique electronic and steric properties. The presence of both chlorine and fluorine substituents on the phenyl ring enhances electronegativity and metabolic stability compared to non-halogenated analogs, making it a candidate for further functionalization .

Properties

IUPAC Name |

2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBMRAWVMMPUAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

A principal route involves converting (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid (II) into its reactive carbonyl chloride intermediate. Treatment with oxalyl chloride (1.1 equiv) in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) generates the acyl chloride, which is subsequently coupled with tert-butyl (3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate (III-A) to form the amide intermediate (V-A). This step achieves an 86% yield with minimal epimerization at the stereogenic center adjacent to the amide group, attributed to the base-free reaction conditions.

Cyclopropane Ring Formation via Dieckmann Condensation

Alternative methods adapt cyclopropanation through Dieckmann condensation. For example, 3,4-difluorobenzaldehyde undergoes condensation with malonic acid in the presence of pyridine and piperidine, yielding (E)-3-(3,4-difluorophenyl)-2-propenoic acid. Subsequent treatment with thionyl chloride produces the corresponding acyl chloride, which participates in cyclopropanation via trimethylsulfoxonium iodide-mediated ring closure. However, this route faces criticism for its reliance on toxic reagents (e.g., sodium azide) and low overall yields (<30%).

Carboxylation and Ester Hydrolysis

Tert-Butyl Ester Deprotection

The amide intermediate (V-A) is subjected to acidic hydrolysis using trifluoroacetic acid (TFA) in dioxane, cleaving the tert-butyl ester to liberate the carboxylic acid functionality. This step typically proceeds at ambient temperature, with crude product purification via preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Solubility-Driven Crystallization

Post-hydrolysis, the free acid is crystallized from inert solvents to isolate the desired polymorph. Optimal conditions employ mixtures of 2-methoxy-2-methylpropane and heptane (2.3:1 v/v), gradually adjusted to 1:18 v/v by heptane addition. Seeding with crystalline (I-1) ensures phase purity, yielding the thermodynamically stable form with >99% enantiomeric excess.

Comparative Analysis of Synthetic Routes

The acyl chloride method outperforms traditional cyclopropanation routes in yield and stereochemical fidelity. However, its dependency on chlorinated solvents (e.g., DCM) and energy-intensive purification steps limits industrial adoption.

Solvent and Temperature Optimization

Reaction Solvent Screening

Polar aprotic solvents like THF and DMF facilitate acyl chloride formation but risk epimerization at elevated temperatures. Patent data indicate THF at 0–5°C minimizes racemization while maintaining reaction kinetics. Conversely, ethereal solvents (e.g., dioxane) improve hydrolysis rates during ester deprotection but necessitate strict moisture control.

Thermal Stability Studies

Thermogravimetric analysis (TGA) of 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid reveals decomposition onset at 185°C, guiding safe storage at 2–8°C in anhydrous environments. Accelerated stability testing under ICH Q1A conditions confirms no degradation in sealed vials over 6 months at -80°C.

Industrial-Scale Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the cyclopropane ring to more oxidized forms.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Halogen substitution reactions on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized in the synthesis of bioactive molecules. Its structural characteristics allow for modifications that can lead to the development of new pharmaceutical agents. It has been identified as a potential precursor in the synthesis of various therapeutic agents, particularly those targeting neurological disorders and cancer.

Case Study:

A study explored the synthesis of derivatives of this compound, which exhibited promising activity against specific cancer cell lines. The derivatives were designed to enhance selectivity and potency, showcasing the compound's versatility as a building block in drug design .

Organic Synthesis

In organic chemistry, 2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid serves as an important intermediate. It is used in reactions that require cyclopropane moieties, which are known for their unique reactivity patterns.

Synthesis Example:

The compound can be employed in the synthesis of cyclopropane-containing natural products or analogs, which are often biologically active. For instance, it has been used to create novel compounds that mimic natural products with biological activity .

Material Science

The compound's properties are also being investigated for applications in material science, particularly in the development of polymers and other materials with enhanced mechanical properties.

Research Insight:

Recent studies have indicated that incorporating cyclopropane units into polymer chains can improve thermal stability and mechanical strength, making this compound relevant for advanced materials engineering .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyclopropane Carboxylic Acids

The compound shares structural similarities with other cyclopropane-based carboxylic acids, differing in substituent type, position, and ring size. Key comparisons include:

Key Observations:

- Ring Strain vs. Stability : The cyclopropane ring in the target compound introduces higher strain compared to the cyclobutane analog (e.g., 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid), which may affect reactivity in synthesis or degradation pathways .

- Substituent Effects : The 4-chloro-3-fluoro substitution pattern on the phenyl ring provides distinct electronic and steric properties compared to meta-chloro analogs (e.g., 1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid). Fluorine’s electronegativity may improve binding affinity in target interactions .

- Functional Group Diversity: Derivatives with nitrile (CN) or trifluoromethyl (CF₃) groups (e.g., trans-2-cyanocyclopropane-1-carboxylic acid) exhibit altered polarity and lipophilicity, impacting solubility and bioavailability .

Comparison with Non-Cyclopropane Analogs

Key Observations:

- Hydrophobicity : Alkyl-substituted cyclopropanes (e.g., 1-ethylcyclopropanecarboxylic acid) are more lipophilic than aryl-substituted analogs, which may influence membrane permeability in biological systems .

Biological Activity

2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid, also known as (1R,2R)-rel-2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid, is a synthetic compound with potential biological activity. Its unique structural features, including a cyclopropane ring and halogenated phenyl group, suggest various pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

- Molecular Formula : C10H8ClF O2

- Molecular Weight : 214.63 g/mol

- CAS Number : 2055841-07-9

- Purity : ≥97% .

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing similar structural motifs have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 mm |

| P. aeruginosa | 50 µg/mL | 24 mm |

| S. typhi | 40 µg/mL | 30 mm |

| K. pneumoniae | 50 µg/mL | 19 mm |

These results suggest that the compound may serve as a template for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising activity against several cancer cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| U937 (leukemia) | <10 | Effective inhibition of cell proliferation |

| MCF-7 (breast cancer) | 12.41 | Significant cytotoxicity observed |

| HCT-116 (colon cancer) | 9.71 | Notable efficacy in reducing viability |

In one study, compounds derived from similar structures demonstrated effective inhibition of cancer cell growth by targeting specific molecular pathways involved in tumor progression .

Anti-inflammatory Activity

The anti-inflammatory effects of cyclopropane derivatives have also been documented. Compounds resembling this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on Antibacterial Properties : A recent investigation highlighted the synthesis and evaluation of various phenylcyclopropane derivatives, including those structurally related to our compound of interest. The results indicated that these compounds could inhibit bacterial growth effectively, comparable to standard antibiotics .

- Anticancer Research : A detailed analysis of cyclopropane derivatives demonstrated their ability to induce apoptosis in cancer cells via the activation of caspase pathways. The study found that these compounds could significantly reduce cell viability in leukemia and breast cancer models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid, and how can reaction yields be improved?

- Methodology :

- Cyclopropanation : Use transition-metal-catalyzed reactions (e.g., palladium or copper catalysts) to form the cyclopropane ring, as demonstrated in analogous heterocyclic syntheses .

- Substituent Introduction : Incorporate the 4-chloro-3-fluorophenyl group via Suzuki-Miyaura cross-coupling, optimizing ligand systems (e.g., biphenylphosphines) to enhance regioselectivity .

- Carboxylic Acid Functionalization : Hydrolyze nitrile intermediates under acidic conditions (e.g., HCl/H₂O) or via enzymatic methods to avoid side reactions .

- Yield Optimization : Monitor reaction progress using HPLC and adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of aryl halides) to minimize byproducts .

Q. How can purity and structural integrity be validated during purification?

- Methodology :

- Recrystallization : Use solvent systems like ethanol/water or toluene/hexane based on solubility data from structurally similar cyclopropane derivatives (mp 50–164°C) .

- Chromatography : Employ reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) to resolve polar impurities .

- Spectroscopic Confirmation : Compare NMR (¹H/¹³C) and FT-IR spectra with PubChem data for analogous compounds (e.g., 1-(4-Chlorophenyl)cyclopropanecarboxylic acid) to verify functional groups .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- X-ray Crystallography : Resolve the cyclopropane ring geometry and substituent orientation using single-crystal diffraction, referencing structural parameters from related compounds (e.g., C–C bond lengths: 1.50–1.55 Å) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected ~228.6 g/mol) and isotopic patterns for chlorine/fluorine .

- Thermal Analysis : Perform DSC/TGA to assess thermal stability (decomposition >160°C, based on analogs) .

Advanced Research Questions

Q. How does the electronic nature of the 4-chloro-3-fluorophenyl group influence biological activity in structure-activity relationship (SAR) studies?

- Methodology :

- Computational Modeling : Conduct DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, comparing with fluorinated analogs (e.g., 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid) .

- Enzyme Binding Assays : Use fluorescence polarization to measure affinity for target enzymes (e.g., cyclooxygenase-2), correlating halogen positioning with inhibitory potency .

Q. What strategies resolve contradictions in reported metabolic stability data for halogenated cyclopropane derivatives?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS, adjusting pH and cofactor concentrations (NADPH) to replicate physiological conditions .

- Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways and identify degradation hotspots (e.g., cyclopropane ring opening) .

Q. How can computational models predict the compound’s reactivity under varying pH conditions?

- Methodology :

- Molecular Dynamics Simulations : Simulate protonation states (pKa prediction via COSMO-RS) at pH 2–10 to assess carboxylate stability .

- Degradation Studies : Expose the compound to acidic/basic buffers (e.g., 0.1 M HCl/NaOH) and monitor decomposition pathways using tandem MS .

Q. What experimental designs mitigate crystallographic disorder in analogs with similar substituents?

- Methodology :

- Crystal Engineering : Co-crystallize with coformers (e.g., nicotinamide) to improve lattice packing, referencing successful cases in halogenated spiro compounds .

- Low-Temperature Data Collection : Conduct X-ray diffraction at 100 K to reduce thermal motion artifacts .

Key Research Findings

- Synthetic Challenges : The 4-chloro-3-fluorophenyl group increases steric hindrance during cyclopropanation, requiring bulky ligands (e.g., XPhos) for efficient coupling .

- Biological Relevance : Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation, as shown in difluorophenyl analogs .

- Structural Insights : X-ray data confirm that chloro/fluoro substituents induce a 5–10° dihedral angle shift in the cyclopropane ring versus non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.